4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

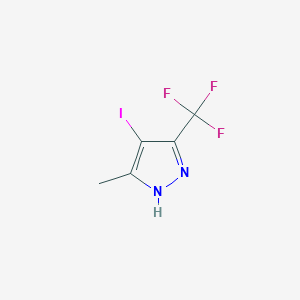

Description

4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One

Activité Biologique

4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound notable for its unique structural features, including a pyrazole ring substituted with iodine at the 4-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position. This combination of substituents enhances its lipophilicity and potential binding affinity to various biological targets, making it an important subject of research in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 276.99 g/mol. The presence of the trifluoromethyl and iodine groups contributes to its distinct chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

- Anti-inflammatory effects : These compounds may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.

- Anticancer properties : Certain pyrazoles have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial activity : Compounds similar to this pyrazole have demonstrated efficacy against various bacterial strains, including Pseudomonas aeruginosa.

The biological activity of this compound is largely attributed to:

- Enhanced membrane permeability : The trifluoromethyl group facilitates cellular uptake.

- Halogen bonding : The iodine atom can participate in halogen bonding interactions, influencing binding affinities and selectivity towards specific biological targets.

Research Findings

Several studies have explored the biological activity of this compound and its analogs. For instance:

- Antitumor Activity : Pyrazole derivatives have been synthesized and evaluated for their antitumor properties. A study indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Effects : In vitro studies demonstrated that compounds structurally related to this compound effectively reduced virulence factors in Pseudomonas aeruginosa, such as swarming behavior and toxin production .

- Structure-Activity Relationship (SAR) : Research on SAR has identified key structural features that enhance biological activity, allowing for the design of more potent derivatives .

Table 1: Biological Activity Summary

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These include:

- Condensation Reactions : Utilizing precursors such as arylhydrazines and diketones under specific reaction conditions.

- One-Pot Synthesis : Efficient methods involving multiple steps in a single reaction vessel to yield high purity products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a valuable building block in the synthesis of novel drug candidates. Its structural characteristics allow for modifications that can enhance biological activity against specific targets. Research indicates that similar compounds exhibit anti-inflammatory, anti-cancer, and antimicrobial properties due to their ability to modulate cellular functions and influence relevant signaling pathways.

2. Biological Activity

Studies have shown that the trifluoromethyl and iodine substituents significantly enhance lipophilicity and binding affinity to various biological targets. This makes the compound promising for developing therapeutics aimed at diseases where such interactions are critical.

Agrochemical Applications

1. Fungicidal Properties

Research has indicated that pyrazole derivatives can be effective fungicides. The incorporation of this compound into fungicidal compositions can improve efficacy against harmful fungi when used in conjunction with other active substances . This application is particularly relevant in agriculture for crop protection.

Materials Science Applications

1. Synthesis of Novel Materials

The unique electronic properties imparted by the trifluoromethyl and iodine groups enable the development of advanced materials with tailored functionalities. These materials can be utilized in various applications including electronics and coatings, where specific chemical properties are desired.

Synthetic Routes

Several synthetic methodologies have been developed for preparing this compound:

- Metal-Free Approaches : Recent studies have explored metal-free methods for synthesizing pyrazoles, which are environmentally friendly and economically viable .

- Iodination Reactions : The use of iodine in various reactions facilitates the introduction of the iodine substituent into pyrazole derivatives .

Case Studies

Propriétés

IUPAC Name |

4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTAKXXVODBLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.